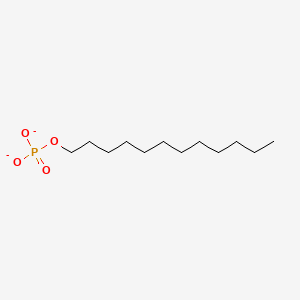
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is an organic compound with the molecular formula C11H13FN2O It is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE typically involves the reaction of 3-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-Fluoro-4-(1-piperazinyl)benzoic acid.
Reduction: 3-Fluoro-4-(1-piperazinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring allows it to form stable complexes with these targets, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 3-Fluoro-4-(1-piperazino)benzaldehyde
Uniqueness
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is unique due to the specific positioning of the fluorine atom and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and biochemical probes.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI Key |
WWTQPJFMGTYHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B8793230.png)



![2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8793275.png)







![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro-](/img/structure/B8793337.png)

